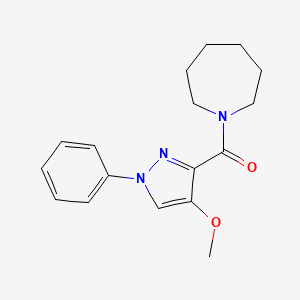
3,4-Dimethylphenylsulfonylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylphenylsulfonylethanol, also known as DMPSE, is a chemical compound that has been used in scientific research for various purposes. This compound is a sulfonamide derivative that has been found to have potential applications in the field of medicinal chemistry. The synthesis of DMPSE is relatively simple, and it can be readily prepared using a few common laboratory reagents.
作用機序
The mechanism of action of 3,4-Dimethylphenylsulfonylethanol is not well understood. It is believed that 3,4-Dimethylphenylsulfonylethanol may act as an inhibitor of certain enzymes or proteins in the body. Studies have shown that 3,4-Dimethylphenylsulfonylethanol can inhibit the growth of cancer cells in vitro, suggesting that it may have potential anticancer properties.
Biochemical and Physiological Effects
3,4-Dimethylphenylsulfonylethanol has been found to have various biochemical and physiological effects. Studies have shown that 3,4-Dimethylphenylsulfonylethanol can inhibit the activity of some enzymes in the body, such as carbonic anhydrase. 3,4-Dimethylphenylsulfonylethanol has also been found to have anti-inflammatory properties and can reduce the production of certain cytokines in the body.
実験室実験の利点と制限
3,4-Dimethylphenylsulfonylethanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and yields a high purity product. 3,4-Dimethylphenylsulfonylethanol is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 3,4-Dimethylphenylsulfonylethanol has some limitations as well. It is not soluble in water and requires the use of organic solvents for most applications. Additionally, the mechanism of action of 3,4-Dimethylphenylsulfonylethanol is not well understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research involving 3,4-Dimethylphenylsulfonylethanol. One area of research is the synthesis of novel sulfonamide derivatives using 3,4-Dimethylphenylsulfonylethanol as a building block. These compounds could have potential applications in medicinal chemistry, particularly as antibacterial or anticancer agents. Another area of research is the elucidation of the mechanism of action of 3,4-Dimethylphenylsulfonylethanol. Understanding how 3,4-Dimethylphenylsulfonylethanol interacts with enzymes or proteins in the body could lead to the development of new drugs or therapies. Finally, the development of new methods for the synthesis of 3,4-Dimethylphenylsulfonylethanol or its derivatives could improve the efficiency and yield of the process.
合成法
The synthesis of 3,4-Dimethylphenylsulfonylethanol involves the reaction of 3,4-dimethylphenylsulfonyl chloride with ethanolamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 3,4-Dimethylphenylsulfonylethanol. The overall reaction can be represented as follows:
3,4-dimethylphenylsulfonyl chloride + ethanolamine → 3,4-Dimethylphenylsulfonylethanol + HCl
The reaction can be carried out under mild conditions and yields a high purity product. The product can be purified by recrystallization or column chromatography.
科学的研究の応用
3,4-Dimethylphenylsulfonylethanol has been used in various scientific research applications. One of the primary applications of 3,4-Dimethylphenylsulfonylethanol is as a building block for the synthesis of sulfonamide-based compounds. Sulfonamides are a class of compounds that have been used as antibacterial agents for many years. 3,4-Dimethylphenylsulfonylethanol can be used as a starting material for the synthesis of various sulfonamide derivatives that have potential applications in medicinal chemistry.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-8-3-4-10(7-9(8)2)14(12,13)6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJZUETXZTXNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenylsulfonylethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)





![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)

![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)



![N,N-dimethyl-4-[[2-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]acetyl]amino]benzamide](/img/structure/B7480953.png)
